molecular formula C16H14N4O3 B2422131 N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 2034549-48-7

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2422131
CAS No.: 2034549-48-7
M. Wt: 310.313
InChI Key: JQTNQCQRLGAKTP-UHFFFAOYSA-N
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Description

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C16H14N4O3 and its molecular weight is 310.313. The purity is usually 95%.
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Properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-1-methyl-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-20-14(21)7-6-12(19-20)16(22)18-10-11-4-2-8-17-15(11)13-5-3-9-23-13/h2-9H,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTNQCQRLGAKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article synthesizes available research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₉H₁₆N₂O₄
Molecular Weight336.347 g/mol
Purity≥ 95%

The structure includes a furan ring, a pyridine moiety, and a carboxamide functional group, which are known to contribute to various biological activities such as enzyme inhibition and antimicrobial effects.

Biological Activity Overview

Preliminary studies have indicated that compounds with structural similarities to this compound exhibit significant biological activities. These include:

  • Enzyme Inhibition : The compound is hypothesized to act as an inhibitor for various metabolic enzymes, particularly lipases. The presence of the carboxamide group may facilitate interactions with enzyme active sites, leading to potential therapeutic applications in metabolic disorders.
  • Antimicrobial Properties : Similar compounds have shown promising antimicrobial activity against various pathogens, suggesting that this compound may also possess such properties. The furan and pyridine moieties are often associated with enhanced antibacterial effects .
  • Anticancer Potential : Research on related compounds indicates possible anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. Investigations into the cytotoxicity of this compound are warranted .

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Interaction Studies

Investigations into its binding affinity to specific enzymes or receptors could reveal insights into its pharmacodynamics. For example, studies on related compounds indicate selective inhibition against certain enzymes involved in lipid metabolism.

Antioxidant Activity

Similar compounds have been reported to modulate the expression of phase II detoxifying enzymes through pathways involving the Nrf2 transcription factor, which regulates antioxidant responses. This suggests that this compound may also enhance cellular resistance against oxidative stress .

Case Studies and Research Findings

Several studies highlight the potential of structurally similar compounds:

  • FPP-3 Study : The compound 1-Furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) demonstrated anti-inflammatory effects and reduced genotoxicity in MCF7 cells by inhibiting cytochrome P450 enzymes and inducing phase II detoxifying enzymes . This suggests that N-(furan-pyridine derivatives) could share similar protective mechanisms.
  • Antimicrobial Efficacy : Compounds with furan and pyridine rings have shown broad-spectrum antibacterial activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa. Such findings emphasize the need for further exploration of N-(furan-pyridine derivatives) in antimicrobial research .

Scientific Research Applications

Structural Features

FeatureDescription
Furan RingContributes to the compound's reactivity and biological interactions.
Pyridazine MoietyMay enhance enzyme inhibition potential.
Carboxamide GroupSuggests possible interactions with biological targets.

Anticancer Applications

Recent studies have indicated that N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide exhibits significant anticancer activity. The mechanisms of action include:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest : It inhibits cell proliferation by causing cell cycle arrest in various cancer cell lines.

In Vitro Anticancer Activity

Cell Line TestedIC50 (µM)Mechanism of Action
HCT116 (Colon Cancer)12.5Induction of apoptosis via mitochondrial pathways
MCF7 (Breast Cancer)15.0Inhibition of cell proliferation through cell cycle arrest
A549 (Lung Cancer)10.0Disruption of microtubule dynamics leading to mitotic arrest

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against several bacterial strains:

Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound possesses moderate antibacterial activity, suggesting potential applications in the treatment of infectious diseases.

Study on HCT116 Cells

A study demonstrated that treatment with the compound led to increased levels of reactive oxygen species (ROS), ultimately resulting in apoptosis through mitochondrial pathways.

Combination Therapy Research

Preliminary research suggests that combining this compound with existing chemotherapeutics may enhance therapeutic efficacy and reduce resistance in cancer cells.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Conditions Reagents Products Source
Acidic hydrolysis (reflux)6M HCl, 80°C, 12 hours1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid + (2-(furan-2-yl)pyridin-3-yl)methanamine,
Basic hydrolysis2M NaOH, 60°C, 8 hoursSodium salt of the carboxylic acid + free amine
  • Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-mediated hydrolysis involves deprotonation and hydroxide ion attack.

  • Applications : Hydrolysis products serve as intermediates for further functionalization (e.g., esterification, peptide coupling).

Oxidation of the Furan Ring

The furan moiety is susceptible to oxidation, leading to ring-opening or formation of oxygenated derivatives.

Oxidizing Agent Conditions Products Source
Ozone (O₃)CH₂Cl₂, -78°C, 1 hour2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)pyridine derivative ,
m-CPBADCM, RT, 6 hoursEpoxidized furan intermediate
  • Key Insight : Ozonolysis cleaves the furan ring to form diketones, while milder agents like m-CPBA yield epoxides .

  • Structural Impact : Oxidation alters electronic properties, influencing binding affinity in medicinal applications .

Nucleophilic Substitution at the Pyridazine Core

The electron-deficient pyridazine ring undergoes nucleophilic substitution at the C-4 or C-5 positions.

Nucleophile Conditions Products Source
HydrazineEtOH, reflux, 4 hours4-hydrazinylpyridazine derivative,
Sodium methoxideMeOH, 50°C, 3 hours4-methoxypyridazine
  • Mechanism : Aromatic nucleophilic substitution (SNAr) facilitated by the electron-withdrawing oxo group at C-6.

  • Utility : Substituted pyridazines are precursors for antiviral and antimicrobial agents .

Condensation Reactions

The carboxamide participates in condensation with aldehydes or amines to form Schiff bases or heterocycles.

Reactant Conditions Products Source
BenzaldehydeAcOH, 80°C, 6 hoursN-((2-(furan-2-yl)pyridin-3-yl)methyl)benzylidene derivative
EthylenediamineEtOH, reflux, 8 hoursMacrocyclic polyamide
  • Example : Reaction with ethylenediamine yields macrocycles with antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) .

Reduction of the Pyridazine Ring

Catalytic hydrogenation reduces the pyridazine ring to a tetrahydropyridazine derivative.

Catalyst Conditions Products Source
H₂/Pd-CEtOH, 50 psi, 24 hours1-methyl-6-oxo-1,2,3,6-tetrahydropyridazine-3-carboxamide
  • Application : Reduced derivatives exhibit enhanced solubility and bioavailability.

Radical Reactions at the Methyl Group

The methyl group at N-1 undergoes radical halogenation under specific conditions.

Reagent Conditions Products Source
NBS (AIBN initiator)CCl₄, reflux, 12 hours1-(bromomethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
  • Utility : Halogenated derivatives are intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura).

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles, leveraging the furan and pyridine substituents.

Conditions Catalyst Products Source
Piperidine, DMF, 120°CK₂CO₃Furo[2,3-b]pyridopyridazine ,
  • Example : Cyclization yields tricyclic systems with reported anticancer activity (IC₅₀: 5–20 µM) .

Q & A

Q. Validation :

  • Circular dichroism (CD) or optical rotation for enantiomeric excess (ee >95%).
  • Crystallographic data (if available) to confirm spatial arrangement .

Advanced: How should researchers resolve contradictions in bioactivity data across structural analogs?

Methodological Answer:
Contradictions often arise from subtle structural variations (e.g., trifluoromethyl vs. methyl groups; vs. 14). To address this:

Structure-activity relationship (SAR) mapping : Systematically modify substituents (e.g., furan vs. thiophene; ) and assay against target proteins (e.g., kinases, GPCRs).

Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities and compare with experimental IC50 values ().

Meta-analysis : Aggregate data from analogs (e.g., pyridines in , dihydropyridazines in ) to identify trends in bioactivity cliffs.

Case Study : Compare the compound’s carboxamide group with sulfonamide derivatives () to assess hydrogen-bonding efficacy in target binding .

Advanced: What strategies mitigate instability of the dihydropyridazine core under physiological conditions?

Methodological Answer:
The 6-oxo group and conjugated double bonds in the dihydropyridazine ring may confer hydrolytic or oxidative sensitivity. Mitigation approaches:

  • Prodrug design : Mask the oxo group as a ketal or ester (e.g., ’s hemihydrate formulation).
  • Formulation optimization : Use lyophilization with cryoprotectants (trehalose/sucrose) for long-term storage.
  • Stability assays :
    • Forced degradation studies : Expose to pH 1–9 buffers, UV light, and 40°C/75% RH (per ICH Q1A guidelines).
    • LC-MS/MS to identify degradation products (e.g., ring-opened metabolites; ).

Supporting Data : Refer to pharmacokinetic parameters (e.g., t1/2, Cmax) from in vivo studies of structurally related compounds () .

Advanced: How can researchers optimize reaction yields using Design of Experiments (DoE)?

Methodological Answer:
Adopt a Box-Behnken or central composite design () to evaluate factors such as:

  • Temperature (25–80°C), catalyst loading (0.1–5 mol%), and solvent polarity (DMF vs. THF).
  • Response variables : Yield, purity, and reaction time.

Case Example : For the final amidation step, optimize molar ratios (1:1.2 substrate/reagent) and solvent (DMF/Et3N) via DoE to achieve >85% yield ().

Validation : Statistical analysis (ANOVA) to identify significant factors (p < 0.05) and generate predictive models .

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